

The Role of Orai1 in Store-Operated Calcium Entry: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium channel-modulator-1*

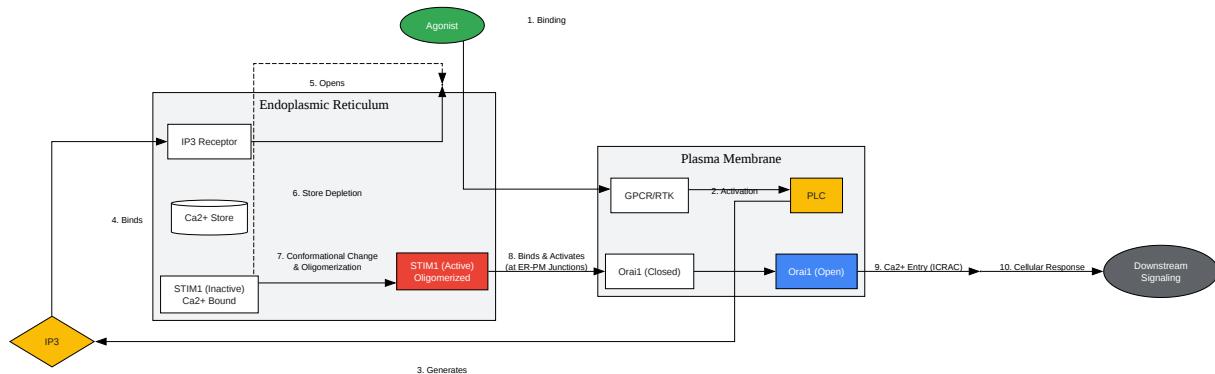
Cat. No.: *B1663191*

[Get Quote](#)

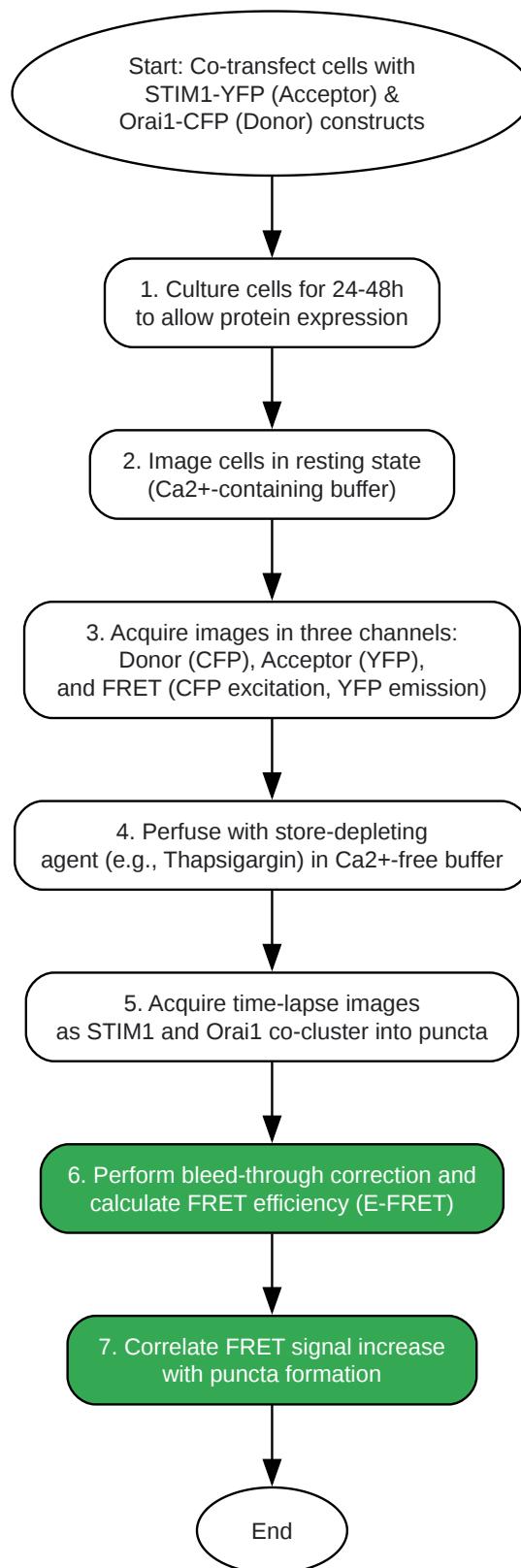
Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the Orai1 protein, the pore-forming subunit of the CRAC (Calcium Release-Activated Calcium) channel, and its central role in Store-Operated Calcium Entry (SOCE). We will explore the molecular mechanisms of Orai1 activation, its interaction with the ER calcium sensor STIM1, the impact of genetic mutations, and the pharmacological landscape of Orai1 modulators. Detailed experimental protocols for studying SOCE are provided, along with quantitative data and signaling pathway visualizations to support advanced research and drug discovery efforts.

Introduction to Store-Operated Calcium Entry (SOCE)


Store-Operated Calcium Entry (SOCE) is a ubiquitous and essential Ca^{2+} signaling mechanism in eukaryotic cells.^[1] It is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which then triggers the influx of extracellular Ca^{2+} across the plasma membrane.^{[2][3][4][5]} This process is critical for a vast array of cellular functions, including gene transcription, cell proliferation, immune cell activation, and muscle contraction.^{[4][6][7]} The two principal molecular players in SOCE are the stromal interaction molecule 1 (STIM1), the ER Ca^{2+} sensor, and Orai1, the pore-forming subunit of the highly Ca^{2+} -selective CRAC channel.^{[1][2][6][7][8]}

The Core Machinery: STIM1 and Orai1


The activation of SOCE is a tightly choreographed process involving the dynamic interaction between STIM1 and Orai1.

- Resting State: In a resting cell with full ER Ca²⁺ stores, STIM1 is diffusely distributed throughout the ER membrane, and Orai1 is similarly dispersed in the plasma membrane.[5]
- Store Depletion: Upon stimulation by various physiological agonists, inositol 1,4,5-trisphosphate (IP₃) is generated, leading to the release of Ca²⁺ from the ER.[3] The decrease in luminal ER Ca²⁺ is sensed by the EF-hand domain of STIM1.[9]
- STIM1 Activation and Translocation: This Ca²⁺ unbinding triggers a conformational change in STIM1, causing it to oligomerize and translocate to regions of the ER that are in close proximity to the plasma membrane, known as ER-PM junctions.[3][4][5]
- STIM1-Orai1 Coupling and Channel Gating: At these junctions, the activated STIM1 oligomers directly bind to Orai1 channels.[10][11] This physical interaction induces a conformational change in the Orai1 channel, leading to its opening and the subsequent influx of extracellular Ca²⁺ into the cytosol.[7][10] This influx, termed ICRAC (Ca²⁺ Release-Activated Ca²⁺ current), is highly selective for Ca²⁺ ions.[12]

The following diagram illustrates the core signaling pathway of SOCE activation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Orai channels: key players in Ca²⁺ homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. STIM1 couples to ORAI1 via an intramolecular transition into an extended conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Movement of the Calcium Sensor STIM1 and the Calcium Channel Orai1 in Activated T-Cells: Puncta and Distal Caps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Isoform-Specific Properties of Orai Homologues in Activation, Downstream Signaling, Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. focusonmicroscopy.org [focusonmicroscopy.org]
- 10. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- To cite this document: BenchChem. [The Role of Orai1 in Store-Operated Calcium Entry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1663191#role-of-orai1-in-store-operated-calcium-entry-soce>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com